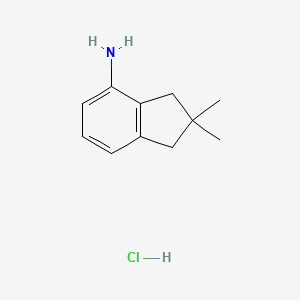

2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride

Description

Propriétés

IUPAC Name |

2,2-dimethyl-1,3-dihydroinden-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-11;/h3-5H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVFLKDTXSJRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C(=CC=C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride typically involves several steps, including the formation of the dihydroinden ring system and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates .

Analyse Des Réactions Chimiques

2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block

2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions including:

- Oxidation : This compound can be oxidized to yield ketones or aldehydes.

- Reduction : Reduction reactions can convert it into corresponding alcohols or amines.

- Substitution Reactions : The amine group can undergo nucleophilic substitution with electrophiles, leading to the formation of substituted derivatives.

| Reaction Type | Products Obtained |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Alcohols, Amines |

| Substitution | Substituted Derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer effects:

- Antimicrobial Activity : The compound has been studied for its efficacy against various bacterial strains.

- Anticancer Research : Preliminary studies suggest that it may possess cytotoxic properties against cancer cell lines. The mechanisms of action involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against multiple human cancer cell lines. The mechanism involved reactive oxygen species accumulation leading to apoptosis .

Pharmaceutical Applications

Pharmaceutical Intermediate

Ongoing research is investigating the use of this compound as a pharmaceutical intermediate. Its structural properties make it a candidate for developing new drugs targeting specific biological pathways.

| Application Area | Description |

|---|---|

| Drug Development | Potential as an active ingredient in pharmaceuticals |

| Targeted Therapy | Research into specific molecular interactions |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for various applications in synthetic processes.

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weight, and synthesis challenges:

Activité Biologique

2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride (C11H16ClN) is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a dihydroinden ring system substituted with a dimethyl group and an amine group, forming a hydrochloride salt. Its molecular weight is 197.71 g/mol, making it suitable for various chemical reactions and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. The precise pathways involved depend on the target and application context.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. This makes it a candidate for further development in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further investigation into its efficacy against specific cancer types is warranted.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It may inhibit acetylcholinesterase (AChE), an enzyme that degrades acetylcholine in the brain. By inhibiting AChE, this compound could enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanism

A study investigating the neuroprotective effects of this compound demonstrated its ability to inhibit AChE effectively. The study employed in vitro assays to measure enzyme activity and found significant inhibition at low concentrations (IC50 values around 55 μg/mL) . This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Temperature control : Elevated temperatures (e.g., 60–80°C) may accelerate reactions but risk side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethers (e.g., THF) may improve stereochemical control.

- Reaction time monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and terminate at optimal conversion .

- Validation : Confirm purity via NMR (e.g., absence of proton signals from unreacted starting materials) and mass spectrometry .

Q. What strategies enhance the aqueous solubility of 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride for in vitro assays?

- Methodological Answer : The hydrochloride salt inherently improves water solubility due to ionic dissociation. Further strategies include:

- Co-solvent systems : Use water-miscible solvents (e.g., DMSO ≤5% v/v) to dissolve the compound before aqueous dilution.

- pH adjustment : Maintain a pH range of 4–6 to stabilize the protonated amine form .

Q. What safety protocols are recommended for handling 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under anhydrous conditions at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride?

- Methodological Answer : Contradictions often arise from enantiomeric impurities or assay variability. Strategies include:

- Chiral separation : Use chiral HPLC or capillary electrophoresis to isolate enantiomers and test their activity independently .

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line authentication, consistent incubation times) .

- Case Study : If one study reports neuroactivity while another does not, verify enantiomer ratios and receptor-binding assays (e.g., radioligand displacement) .

Q. What advanced analytical techniques are critical for characterizing intermediates in multi-step syntheses of this compound?

- Methodological Answer :

- NMR spectroscopy : Assign proton environments (e.g., diastereotopic protons in the indene ring) using - and -NMR .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

- High-resolution MS : Confirm molecular formulas of unstable intermediates .

Q. How can researchers identify biological targets of 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride using computational and experimental approaches?

- Methodological Answer :

- Molecular docking : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .

- Affinity chromatography : Immobilize the compound on a solid phase to capture binding proteins from tissue lysates .

- Validation : Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies address challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to control stereochemistry .

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .

Q. How should researchers design toxicity studies for derivatives of this compound with limited safety data?

- Methodological Answer :

- In silico prediction : Use tools like ProTox-II to predict acute toxicity and CYP450 interactions .

- In vitro models : Conduct cytotoxicity assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .

- Dose escalation : Start with 1/10th of the effective in vitro dose in rodent studies to assess acute effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.